LogP Comparison: N-(4-Methylphenyl) vs N-(3,5-Dimethylphenyl) Tryptophanamide
The target compound exhibits a computed XLogP3 of 4.7, compared to 4.81 for the 3,5-dimethylphenyl analog SC-5913486 [1]. This 0.11 log unit difference reflects the reduced lipophilicity conferred by a single para-methyl group versus the dual meta-substitution pattern on the aniline ring.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide: LogP = 4.81 |
| Quantified Difference | ΔLogP = 0.11 (target less lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem) and proprietary LogP estimation (Hit2Lead) |
Why This Matters
A lower logP may correlate with improved aqueous solubility and reduced nonspecific binding in biochemical assays, which can be a decisive factor when selecting compounds for target-based screening panels where lipophilicity-driven promiscuity is a concern.
- [1] PubChem. N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/3987571 View Source
